molecular formula C24H15ClF3N3 B2456126 1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-37-5

1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2456126
CAS No.: 901246-37-5
M. Wt: 437.85
InChI Key: PWDFUPPYPXASDH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClF3N3 and its molecular weight is 437.85. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF3N3/c1-14-5-7-15(8-6-14)22-20-13-29-21-11-16(24(26,27)28)9-10-19(21)23(20)31(30-22)18-4-2-3-17(25)12-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDFUPPYPXASDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

  • Molecular Formula : C18H14ClF3N2
  • Molecular Weight : 360.76 g/mol

This pyrazoloquinoline derivative features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Anti-Inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated that certain derivatives showed potent inhibition of NO production, with some compounds achieving IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Table 1: Inhibition of NO Production in RAW 264.7 Cells

CompoundIC50 (µM)Remarks
1-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolineTBDPotential anti-inflammatory agent
Celecoxib0.39Positive control

The mechanisms underlying these effects involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical enzymes in the inflammatory pathway .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. A study highlighted their ability to induce apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent .

Case Study: Apoptotic Induction in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in:

  • Increased caspase-3 and caspase-9 activity.
  • Upregulation of pro-apoptotic proteins.
  • Downregulation of anti-apoptotic proteins.

These findings suggest that the compound may serve as a lead structure for developing new cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Research indicates that modifications at specific positions on the phenyl rings can significantly affect potency and selectivity against target enzymes .

Table 2: Summary of SAR Findings

Substitution PositionEffect on Activity
Para position on phenyl ringIncreased potency against iNOS
Ortho substitution with electron-donating groupsDecreased cytotoxicity

Chemical Reactions Analysis

Synthetic Pathways for Core Formation

The pyrazolo[4,3-c]quinoline scaffold is typically constructed via:

Table 1: Key Synthetic Methods

MethodReagents/ConditionsYieldSource
Friedländer Condensation Anthranilic acid derivatives + pyrazolones, 180–200°C, acidic conditions20–85%
Suzuki–Miyaura Coupling Aryl halides + boronic acids, Pd catalyst, base, 80–100°C60–75%
Niementowski Reaction Anthranilic acid + ketones/aldehydes, POCl₃, melt 110–150°C40–55%
  • Friedländer condensation remains foundational, enabling cyclization between anthranilic acid derivatives and pyrazolones under microwave-assisted or conventional heating .

  • Suzuki coupling introduces aryl/heteroaryl groups at the 3-position, leveraging the trifluoromethyl group's electronic effects to direct cross-coupling.

Functional Group Transformations

The trifluoromethyl (-CF₃), chlorophenyl, and methylphenyl substituents govern reactivity:

Trifluoromethyl Group Reactivity

  • Nucleophilic aromatic substitution (NAS) at the 7-position is hindered by -CF₃’s electron-withdrawing nature but feasible under strong bases (e.g., KOtBu/DMF).

  • Radical trifluoromethylation enables further functionalization via Cu-mediated pathways, though steric hindrance reduces yields.

Chlorophenyl Substitution

  • Buchwald–Hartwig amination replaces the 3-chloro group with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos, yielding 70–80% substituted derivatives.

  • Ulmann coupling with phenols/amines under CuI/L-proline forms biaryl ethers/amines.

Pyrazole Ring Functionalization

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/NaH selectively alkylates the pyrazole N1-position .

  • Oxidation : MnO₂ oxidizes the pyrazole ring to pyrazolone derivatives, altering electronic properties .

Quinoline Ring Reactions

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the 8-position due to -CF₃’s meta-directing effect .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring to tetrahydro derivatives, enhancing solubility.

Schiff Base Intermediates in Brack’s Protocol

  • Reaction of 5-chloro-4-formylpyrazoles with anilines forms Schiff bases (e.g., 58a ), which undergo cyclodehydration to yield pyrazoloquinolines :

RCHO + R’NH2RCH=NR’Δpyrazoloquinoline+H2O\text{RCHO + R'NH}_2 \rightarrow \text{RCH=NR'} \xrightarrow{\Delta} \text{pyrazoloquinoline} + \text{H}_2\text{O}

  • Isolated intermediates confirm a stepwise mechanism over concerted pathways .

Microwave-Assisted Optimization

  • Microwave irradiation reduces reaction times from hours to minutes (e.g., Friedländer condensation: 15 min vs. 6 h) .

Table 2: Biologically Active Derivatives

Derivative ModificationBiological ActivityIC₅₀/PotencySource
3-(4-Methoxyphenyl) substitutionAnticancer (HeLa cells)1.2 µM
8-Nitro substitutionAntibacterial (S. aureus)MIC: 4 µg/mL
Tetrahydroquinoline reductionCNS activity (MAO-B inhibition)Ki: 0.8 nM

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) cleaves the pyrazole ring, forming quinoline-3-carboxylic acid derivatives.

  • Acidic Hydrolysis : Concentrated HCl at reflux decomposes the core into anthranilic acid and pyrazole fragments .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective synthesis and catalytic asymmetric functionalization.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepConventional Method (Yield/Time)Optimized Method (Yield/Time)Reference
Cyclization70% yield, 24 hours85% yield, 4 hours (microwave)
Trifluoromethylation55% yield (CuI catalyst)78% yield (Pd(OAc)₂)
PurificationColumn chromatography (85% pure)Recrystallization (95% pure)

Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Basic Research Question
Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C7) and confirms aromatic proton environments .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazoloquinoline core (e.g., C-Cl···π interactions in crystal packing) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., dehalogenated derivatives) .

Q. Table 2: Analytical Techniques and Parameters

TechniqueKey Parameters AnalyzedExample FindingReference
¹H NMRAromatic proton splitting patternsDoublet for C3 methylphenyl (δ 2.35)
X-ray DiffractionBond lengths (C-N: 1.34 Å)Monoclinic crystal system
HPLC-MSRetention time (12.3 min), m/z 427.1Purity >99%

How do structural modifications at positions 1, 3, and 7 of the pyrazoloquinoline core influence biological activity?

Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 1 (3-chlorophenyl) : Enhances binding to hydrophobic pockets in enzymes (e.g., COX-2 inhibition; IC₅₀ = 0.8 µM) .
  • Position 3 (4-methylphenyl) : Improves metabolic stability by reducing CYP450 oxidation .
  • Position 7 (trifluoromethyl) : Increases electronegativity, enhancing interactions with catalytic lysine residues in kinases (e.g., c-Met inhibition; IC₅₀ = 1.2 nM) .

Q. Table 3: Substituent Effects on Bioactivity

PositionSubstituentTargetIC₅₀/EC₅₀Reference
13-ChlorophenylCOX-20.8 µM
34-MethylphenylCYP45050% stability↑
7Trifluoromethylc-Met kinase1.2 nM

How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from differences in:

  • Assay Conditions : Varying ATP concentrations (10 µM vs. 100 µM) alter c-Met inhibition kinetics .
  • Cell Lines : Activity in NIH-3T3 (IC₅₀ = 1.2 nM) vs. U-87 MG glioblastoma (IC₅₀ = 3.5 nM) due to differential receptor expression .
  • Compound Purity : Impurities >2% (e.g., dechlorinated byproducts) reduce apparent potency .

Q. Table 4: Resolving Data Contradictions

Study ParameterExample Impact on IC₅₀Mitigation StrategyReference
ATP ConcentrationIC₅₀ increases 3x at 100 µM ATPStandardize ATP at 10 µM
Cell Line2.9x lower potency in U-87 MGUse isogenic cell models
PurityIC₅₀ ↑ by 40% at 90% purityHPLC-MS purification (>98%)

What are common side reactions during synthesis, and how can they be mitigated?

Basic Research Question
Methodological Answer:
Frequent side reactions include:

  • Dehalogenation : Removal of chlorine at position 1 under high-temperature conditions. Mitigated by using inert atmospheres (N₂) .
  • Oxidation of Methyl Groups : Unwanted hydroxylation at position 3. Add antioxidants (e.g., BHT) to reaction mixtures .

Q. Table 5: Side Reactions and Solutions

Side ReactionCauseMitigationReference
DehalogenationHigh temp (>120°C)Lower temp (80°C), N₂ atmosphere
Methyl OxidationOxidative solvents (DMSO)Use DMF, add 0.1% BHT

What mechanistic insights explain this compound’s interaction with biological targets like kinases or COX-2?

Advanced Research Question
Methodological Answer:
Mechanisms include:

  • Kinase Inhibition (c-Met) : The trifluoromethyl group forms hydrogen bonds with Met1160 in the ATP-binding pocket, confirmed by molecular docking (docking score: -9.2 kcal/mol) .
  • COX-2 Inhibition : Chlorophenyl at position 1 binds to Tyr385 via π-π stacking, blocking arachidonic acid access .

Q. Table 6: Mechanistic Interactions

TargetInteraction TypeKey Residues/BondsExperimental ValidationReference
c-MetH-bonding, hydrophobicMet1160, Lys1110X-ray co-crystallography
COX-2π-π stackingTyr385, Ser530Fluorescence quenching assays

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